molecular formula C3H7BrO B121458 3-Bromo-1-propanol CAS No. 627-18-9

3-Bromo-1-propanol

Cat. No. B121458
Key on ui cas rn: 627-18-9
M. Wt: 138.99 g/mol
InChI Key: RQFUZUMFPRMVDX-UHFFFAOYSA-N
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Patent
US05246948

Procedure details

In 100 ml of methylene chloride were dissolved 11.1 g (100 mmol) of 4-mercaptopyridine and 13.9 ml (100 mmol) of triethylamine, and 9.04 ml (100 mmol) of 3-bromo-1-propanol was added. The mixture was stirred at room temperature for 2 hours. The reaction mixture was washed with a 1N aqueous solution of sodium hydroxide and water and dried. Then the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to obtain 14.2 g of the desired compound (yield: 83.9%, yellow oil).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
9.04 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.9%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:16][CH2:17][CH2:18][OH:19]>C(Cl)Cl>[OH:19][CH2:18][CH2:17][CH2:16][S:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
SC1=CC=NC=C1
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.04 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The reaction mixture was washed with a 1N aqueous solution of sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent: ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCCSC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 83.9%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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